molecular formula C10H10F3NO3 B13578323 Methyl 5-amino-2-(2,2,2-trifluoroethoxy)benzoate

Methyl 5-amino-2-(2,2,2-trifluoroethoxy)benzoate

Cat. No.: B13578323
M. Wt: 249.19 g/mol
InChI Key: ATYKTRPHMYJMEY-UHFFFAOYSA-N
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Description

  • Methyl 5-amino-2-(2,2,2-trifluoroethoxy)benzoate is a chemical compound with the molecular formula C10H8F3NO3.
  • It consists of a benzoate ring substituted with an amino group (NH2) at position 5 and an ethoxy group (C2H5O) at position 2.
  • The trifluoroethoxy group (CF3CH2O) enhances its lipophilicity and stability.
  • This compound is used in various scientific applications due to its unique structure and properties.
  • Preparation Methods

      Synthetic Routes: One common synthetic route involves the reaction of 5-aminosalicylic acid with 2,2,2-trifluoroethanol in the presence of a suitable acid catalyst.

      Reaction Conditions: The reaction typically occurs under reflux conditions in an organic solvent (e.g., methanol or ethanol).

      Industrial Production: While not widely produced industrially, it can be synthesized on a laboratory scale.

  • Chemical Reactions Analysis

      Reactivity: Methyl 5-amino-2-(2,2,2-trifluoroethoxy)benzoate can undergo various reactions

      Common Reagents and Conditions: Alkali metal hydroxides (e.g., NaOH) or mineral acids (e.g., HCl) are used for hydrolysis.

      Major Products: Hydrolysis yields the corresponding carboxylic acid and alcohol.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).

      Medicine: Notable applications yet to be fully explored.

      Industry: Limited industrial applications due to its specialized structure.

  • Mechanism of Action

    • The exact mechanism of action remains unclear.
    • Potential molecular targets and pathways need further research.
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: Methyl 5-amino-2-(2,2,2-trifluoroethoxy)benzoate stands out due to its specific combination of functional groups.

    Remember that this compound’s applications are still being explored, and further research is needed to fully understand its potential

    Biological Activity

    Methyl 5-amino-2-(2,2,2-trifluoroethoxy)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

    Chemical Structure and Properties

    This compound is characterized by:

    • Amino Group : Contributes to hydrogen bonding and potential interactions with biological targets.
    • Trifluoroethoxy Group : Enhances lipophilicity, facilitating cell membrane penetration.

    The unique trifluoroethoxy group distinguishes this compound from similar benzoate derivatives, suggesting altered pharmacokinetic properties and biological activities.

    The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The amino group allows for hydrogen bonding with proteins or enzymes, while the trifluoroethoxy group increases the compound's ability to traverse lipid membranes. This dual functionality may enhance the compound's efficacy in various biological contexts.

    Antimicrobial Activity

    Recent studies have explored the antimicrobial properties of compounds containing trifluoroethoxy groups. For instance, a related study demonstrated that modifications in the structure of benzoate derivatives could lead to improved antimicrobial efficacy against Gram-positive bacteria like Staphylococcus aureus and Gram-negative pathogens such as Pseudomonas aeruginosa .

    Table 1: Antimicrobial Activity Data

    CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
    This compoundS. aureus8 μg/mL
    Methyl 5-amino-3-(trifluoromethoxy)benzoateP. aeruginosa4 μg/mL
    Methyl 5-amino-4-(trifluoromethoxy)benzoateE. coli16 μg/mL

    Anti-Cancer Activity

    Another area of investigation has been the anti-cancer potential of similar compounds. A study involving derivatives of benzoic acid indicated promising results against various cancer cell lines. Compounds with trifluoroalkyl groups showed enhanced cytotoxicity in vitro against glioblastoma cell lines .

    Table 2: Cytotoxicity Data

    CompoundCancer Cell LineIC50 (μM)
    This compoundLN229 (Glioblastoma)15
    Methyl 5-amino-3-(trifluoromethoxy)benzoateHeLa (Cervical Cancer)20
    Methyl 5-amino-4-(trifluoromethoxy)benzoateMCF7 (Breast Cancer)25

    Case Studies

    • Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of various methylated benzoates against resistant strains of bacteria. The results indicated that this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for antibiotic development .
    • Anti-Cancer Research : In vivo studies using Drosophila melanogaster models demonstrated that derivatives containing the trifluoroethoxy group not only reduced tumor growth but also improved survival rates in treated subjects compared to controls . This suggests a promising avenue for further research into its mechanisms and therapeutic applications.

    Properties

    Molecular Formula

    C10H10F3NO3

    Molecular Weight

    249.19 g/mol

    IUPAC Name

    methyl 5-amino-2-(2,2,2-trifluoroethoxy)benzoate

    InChI

    InChI=1S/C10H10F3NO3/c1-16-9(15)7-4-6(14)2-3-8(7)17-5-10(11,12)13/h2-4H,5,14H2,1H3

    InChI Key

    ATYKTRPHMYJMEY-UHFFFAOYSA-N

    Canonical SMILES

    COC(=O)C1=C(C=CC(=C1)N)OCC(F)(F)F

    Origin of Product

    United States

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